8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione - 878430-28-5

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog Number: EVT-3039589
CAS Number: 878430-28-5
Molecular Formula: C20H23ClN6O2
Molecular Weight: 414.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI 1356, Ondero)

Compound Description: Linagliptin, also known as BI 1356 or Ondero, is a dipeptidyl peptidase-4 (DPP-4) inhibitor currently under development for the treatment of type 2 diabetes. [, , ] It exhibits high potency, selectivity, and a long duration of action compared to other DPP-4 inhibitors, such as sitagliptin, alogliptin, saxagliptin, and vildagliptin. Linagliptin demonstrates superior efficacy in improving glycemic control and increasing basal levels of active glucagon-like peptide-1 (GLP-1) in diabetic rodent models. Its chemical structure is (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione.

Reference Links:

Sitagliptin

Compound Description: Sitagliptin is an FDA-approved drug for the treatment of type 2 diabetes that acts as a DPP-4 inhibitor. Its chemical structure is (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.

Reference Link:

Alogliptin

Compound Description: Alogliptin is another FDA-approved drug used in the treatment of type 2 diabetes. It functions as a DPP-4 inhibitor, similar to linagliptin and sitagliptin. Its chemical structure is 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile.

Relevance: While Alogliptin does not share the core purine-2,6-dione structure of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione, it is grouped in the same pharmacological class of DPP-4 inhibitors, alongside linagliptin and sitagliptin. This further emphasizes the potential for the target compound to exhibit DPP-4 inhibitory activity despite structural differences.

Reference Link:

7-(But-2-ynyl)-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a primary metabolite of Linagliptin, identified as an S-3-hydroxypiperidinly derivative. It exhibits a systemic exposure greater than 10% of the parent compound after oral administration.

Reference Link:

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a ketone metabolite formed in the two-step metabolic pathway of Linagliptin. Its formation is CYP3A4-dependent and represents the rate-limiting step in the conversion of Linagliptin to CD1790.

Reference Link:

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I is identified as a process-related impurity of Linagliptin.

Reference Link:

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II is another process-related impurity observed during Linagliptin development.

Reference Link:

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Impurity-III is identified as a process-related impurity in the synthesis of Linagliptin.

Reference Link:

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Impurity-IV represents a structural isomer of Linagliptin, emerging as a process-related impurity during its synthesis.

Reference Link:

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Impurity-V is a process-related impurity of Linagliptin, characterized by a distinct substitution pattern.

Reference Link:

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Impurity-VI represents a simplified analog of Linagliptin, observed as a process-related impurity.

Reference Link:

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Impurity-VII is a process-related impurity of Linagliptin, characterized by a modification at the 7-position substituent.

Reference Link:

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

Compound Description: This compound is a 7-substituted 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. It displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia.

Reference Link:

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative was investigated as a potential inhibitor of the coronavirus helicase, an essential enzyme for viral replication.

Reference Link:

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

Compound Description: This compound is a key intermediate in the synthesis of a series of xanthene derivatives evaluated for their antiasthmatic activity. The series targeted pulmonary vasodilator activity through potential inhibition of Phosphodiesterase 3.

Properties

CAS Number

878430-28-5

Product Name

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C20H23ClN6O2

Molecular Weight

414.89

InChI

InChI=1S/C20H23ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29)

InChI Key

IFEMRMXVDGYSFD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.